1-Bromo-2-ethyl-3-iodobenzene
Description
1-Bromo-2-ethyl-3-iodobenzene is a halogenated aromatic compound featuring bromine and iodine substituents at positions 1 and 3, respectively, and an ethyl group at position 2. This article compares it to compounds such as 1-bromo-3-iodobenzene, 1-bromo-4-iodobenzene, and others with mixed halogens or alkyl substituents.
Properties
Molecular Formula |
C8H8BrI |
|---|---|
Molecular Weight |
310.96 g/mol |
IUPAC Name |
1-bromo-2-ethyl-3-iodobenzene |
InChI |
InChI=1S/C8H8BrI/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
VQSJZFHKXUYOHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analysis and Substituent Effects
The target compound’s structure distinguishes it from analogs through the combination of bromine, iodine, and an ethyl group. Key structural comparisons include:
Key Observations :
- Halogen positioning (e.g., para vs. meta) influences dipole moments and crystal packing, as seen in SHELX-refined structures .
Physicochemical Properties
Molecular Weight and Solubility:
- Halogenated benzenes generally exhibit low water solubility. The ethyl group in the target compound likely further decreases solubility compared to 1-bromo-3-iodobenzene .
- Molecular weights of analogs range from 282.9 g/mol (1-bromo-3-iodobenzene) to 327.0 g/mol (ethoxy-substituted derivatives) . The target compound’s estimated molecular weight is ~311.9 g/mol (C8H8BrI).
Stability and Handling:
- Copper stabilization is common for bromo-iodo benzenes to prevent halogen exchange or degradation, as noted for 1-bromo-2-iodobenzene .
- Safety data for analogs highlight hazards such as respiratory irritation (e.g., 1-bromo-3-chloro-5-fluoro-2-iodobenzene requires careful inhalation management) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
